N-(4-bromo-2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE is a synthetic organic compound that features a brominated and fluorinated phenyl ring, a pyridylsulfanyl group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Bromination and Fluorination: Starting with a phenyl ring, bromination and fluorination reactions are carried out using reagents like bromine and fluorine sources under controlled conditions.
Formation of Pyridylsulfanyl Group:
Acetamide Formation: The final step involves the formation of the acetamide group, often through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pyridylsulfanyl group.
Reduction: Reduction reactions could target the nitro groups if present or reduce the acetamide to an amine.
Substitution: The bromine and fluorine atoms on the phenyl ring can be sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE could have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(2-THIENYLSULFANYL)ACETAMIDE: Similar structure but with a thiophene ring instead of a pyridine ring.
N~1~-(4-CHLORO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE: Chlorine instead of bromine.
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLOXY)ACETAMIDE: Oxygen instead of sulfur in the pyridyl group.
Uniqueness
The unique combination of bromine, fluorine, and pyridylsulfanyl groups in N1-(4-BROMO-2-FLUOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C13H10BrFN2OS |
---|---|
Molecular Weight |
341.20 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C13H10BrFN2OS/c14-9-4-5-11(10(15)7-9)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18) |
InChI Key |
UOKKAGLLIPIPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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